BenchChemオンラインストアへようこそ!

3-Bromo-4-ethylpyridine

Organic synthesis Bromination Process chemistry

3-Bromo-4-ethylpyridine (CAS 38749-76-7, MFCD11036137) is a brominated pyridine derivative with molecular formula C₇H₈BrN and molecular weight 186.05 g/mol, characterized by a bromine atom at the 3-position and an ethyl group at the 4-position of the pyridine ring. This compound serves as a key synthetic intermediate in pharmaceutical research, particularly in the synthesis of compounds targeting neurological disorders and as a modulator scaffold in RORγt and bromodomain inhibitor programs.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 38749-76-7
Cat. No. B1282386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-ethylpyridine
CAS38749-76-7
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESCCC1=C(C=NC=C1)Br
InChIInChI=1S/C7H8BrN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3
InChIKeyBJZMHNBXROHGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-ethylpyridine (CAS 38749-76-7): Key Intermediate and Building Block for Pharmaceutical Synthesis


3-Bromo-4-ethylpyridine (CAS 38749-76-7, MFCD11036137) is a brominated pyridine derivative with molecular formula C₇H₈BrN and molecular weight 186.05 g/mol, characterized by a bromine atom at the 3-position and an ethyl group at the 4-position of the pyridine ring [1]. This compound serves as a key synthetic intermediate in pharmaceutical research, particularly in the synthesis of compounds targeting neurological disorders and as a modulator scaffold in RORγt and bromodomain inhibitor programs [2][3]. The 3-bromo-4-ethyl substitution pattern provides distinct reactivity and physicochemical properties that differentiate it from other positional isomers and alternative bromopyridine building blocks in cross-coupling and derivatization applications.

Why 3-Bromo-4-ethylpyridine Cannot Be Interchanged with Other Bromopyridine Isomers in Cross-Coupling and Derivatization


Generic substitution of 3-bromo-4-ethylpyridine with alternative bromopyridine isomers or unsubstituted analogs fails due to position-dependent reactivity in palladium-catalyzed cross-coupling reactions, differential electronic effects from the ethyl substituent, and altered physicochemical properties including lipophilicity that impact downstream synthetic yields and final compound properties [1][2]. The 3-bromo-4-ethyl substitution pattern confers specific regiochemical outcomes in Suzuki-Miyaura and direct arylation reactions that cannot be replicated by 2-bromo-, 4-bromo-, or 3-bromo-unsubstituted pyridines [3]. Furthermore, the ethyl group at the 4-position influences both the electron density of the pyridine ring and the steric environment around the reactive bromine center, directly affecting coupling efficiency and product selectivity.

Quantitative Comparative Evidence: 3-Bromo-4-ethylpyridine vs. Alternative Bromopyridine Building Blocks


Synthetic Yield Comparison: 3-Bromo-4-ethylpyridine Preparation from 4-Ethylpyridine

3-Bromo-4-ethylpyridine is synthesized from 4-ethylpyridine via bromination with a reported yield of approximately 81-83% . This represents a favorable synthetic efficiency compared to alternative bromination approaches using Br₂/oleum conditions, which typically produce mixtures of mono- and dibromo isomers requiring challenging purification and yield significant byproducts [1].

Organic synthesis Bromination Process chemistry

Lipophilicity (LogP) Differentiation: Impact on Downstream Drug Candidate Properties

3-Bromo-4-ethylpyridine exhibits a calculated LogP value of approximately 2.41 (XLogP3: 2.34; consensus LogP: 2.3) . This lipophilicity is markedly higher than unsubstituted 3-bromopyridine (LogP ~1.2-1.4) due to the 4-ethyl substituent, and differs from 4-ethylpyridine (LogP ~1.7) due to bromine incorporation [1]. The ethyl group at the 4-position provides a measurable lipophilicity increase that can enhance membrane permeability in downstream drug candidates.

Medicinal chemistry Physicochemical properties ADME

Palladium-Catalyzed Cross-Coupling Reactivity: Positional Isomer Comparison in Suzuki-Miyaura Reactions

3-Bromo-substituted pyridines, including 3-bromo-4-ethylpyridine, serve as electrophilic partners in palladium-catalyzed Suzuki-Miyaura couplings, with reactivity profiles distinct from 2- and 4-bromo positional isomers [1]. The 3-position bromine in pyridines generally exhibits intermediate oxidative addition rates compared to 2-position (fastest due to nitrogen coordination assistance) and 4-position (slowest) [2]. This differential reactivity enables sequential coupling strategies and regioselective transformations in complex molecule synthesis.

Cross-coupling Suzuki-Miyaura Organometallic chemistry

Patent-Validated Utility in RORγt and Bromodomain Inhibitor Programs

3-Bromo-4-ethylpyridine has been explicitly disclosed as a synthetic intermediate in multiple pharmaceutical patent applications, including WO 2019244001 A1 (6-aminopyridin-3-yl pyrazoles as RORγt modulators) [1] and US 10934272 B2 (pyridyl derivatives as bromodomain inhibitors) [2]. In contrast, the 2-bromo-4-ethylpyridine and 4-bromo-2-ethylpyridine isomers are not featured in these specific therapeutic programs, indicating a structure-activity relationship preference for the 3-bromo-4-ethyl substitution pattern.

Pharmaceutical intermediates RORγt modulation Bromodomain inhibition

Commercial Availability and Pricing Structure Across Major Suppliers

3-Bromo-4-ethylpyridine is commercially available at ≥97-98% purity from multiple suppliers including Macklin, Aladdin, Bidepharm, ChemImpex, and Apollo Scientific [1][2][3]. Pricing varies by supplier and scale: 50 mg ranges from approximately $22.90 to ¥160-335 ($23-48); 250 mg ranges from $92.90 to ¥485 ($70); 5 g ranges from $890.90 to higher. Lead times vary from stock availability (1-2 weeks) to 8-12 weeks for certain suppliers, impacting project timelines.

Procurement Supply chain Cost analysis

High-Value Application Scenarios for 3-Bromo-4-ethylpyridine Based on Differentiated Evidence


Suzuki-Miyaura Cross-Coupling for C3-Functionalized Pyridine Derivatives

3-Bromo-4-ethylpyridine serves as an optimal electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions where intermediate oxidative addition rates are desired. The 3-bromo position provides predictable coupling kinetics that enable sequential functionalization strategies when multiple halogenated positions are present. The 4-ethyl substituent remains intact during coupling, delivering C3-arylated or C3-alkylated 4-ethylpyridine derivatives with preserved lipophilicity characteristics [1]. This application is particularly relevant for synthesizing biaryl pharmacophores in kinase inhibitors and receptor modulators where the 4-ethyl group contributes to target binding through hydrophobic interactions.

Medicinal Chemistry: RORγt Modulator Scaffold Assembly

In RORγt modulator programs, 3-bromo-4-ethylpyridine functions as a key building block for assembling 6-aminopyridin-3-yl pyrazole scaffolds as documented in WO 2019244001 A1 [1]. The specific 3-bromo-4-ethyl substitution pattern was selected over alternative isomers due to synthetic accessibility and the favorable ADME contributions of the 4-ethyl group (LogP ~2.41) to the final drug candidate . Procurement of this compound enables direct entry into validated synthetic routes for RORγt-targeted therapeutics under development for autoimmune and inflammatory conditions.

Bromodomain Inhibitor Synthesis and BD2-Selective Agent Development

As documented in US 10934272 B2, 3-bromo-4-ethylpyridine serves as a synthetic intermediate in the preparation of pyridyl derivatives that function as bromodomain inhibitors with potential BD2 selectivity [1]. The compound's substitution pattern facilitates the construction of pyridine-containing BET bromodomain ligands where the 4-ethyl group contributes to domain selectivity and the 3-position serves as the point of attachment for extended pharmacophore elements. This application addresses therapeutic programs in oncology and inflammatory disease where selective bromodomain targeting is clinically validated.

Direct C-H Arylation with Functionalized Bromopyridines

3-Bromo-4-ethylpyridine is compatible with palladium-catalyzed direct arylation protocols using only 1 mol% PdCl(C₃H₅)(dppb) catalyst, as demonstrated for functionalized bromopyridines in Tetrahedron (2012) [1]. The electron-donating 4-ethyl group may moderate reactivity compared to electron-withdrawing substituents, offering tunable reaction rates. This application is valuable for synthesizing heteroarylated pyridine libraries where the bromine serves as the leaving group in C-H activation couplings with heteroaromatic partners, avoiding the need for pre-formed organometallic reagents and reducing step count in complex molecule synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-ethylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.